3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid
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Overview
Description
3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of an amino group, a butyric acid moiety, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3,5-dimethoxybenzaldehyde and a suitable amine, followed by a series of reactions including reduction and carboxylation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity . Pathways involved include modulation of neurotransmitter systems and inhibition of inflammatory mediators .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric Acid: Similar structure but lacks the amino group.
4-(2,5-Dimethoxyphenyl)butyric Acid: Differing positions of methoxy groups.
4-(3,4-Dimethylphenyl)butyric Acid: Contains methyl groups instead of methoxy.
Uniqueness: 3-Amino-4-(3,5-dimethoxyphenyl)butyric Acid is unique due to the presence of both an amino group and dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-amino-4-(3,5-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-8(5-11(7-10)17-2)3-9(13)6-12(14)15/h4-5,7,9H,3,6,13H2,1-2H3,(H,14,15) |
InChI Key |
NYWMELQPAXCYSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(CC(=O)O)N)OC |
Origin of Product |
United States |
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